molecular formula C9H7BrClNO4 B2489418 Methyl 2-(bromomethyl)-5-chloro-4-nitrobenzoate CAS No. 1441173-02-9

Methyl 2-(bromomethyl)-5-chloro-4-nitrobenzoate

Cat. No. B2489418
M. Wt: 308.51
InChI Key: YZZYBIJGZZQMPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08796296B2

Procedure details

A mixture of methyl 5-chloro-2-methyl-4-nitrobenzoate (862 mg, 4 mmol) and NBS (854 mg, 4.8 mmol) in MeCN (16 mL) was degassed and then AIBN (14 mg, 0.08 mmol) was added. The mixture was heated to 70° C. for 18 h. The solvent was removed in vacuo and the residue was partitioned between DCM (50 mL) and water (50 mL). The organic phase was passed through a hydrophobic frit and the solvent was removed in vacuo. Purification of the residue via silica gel column chromatography (0-100% EtOAc in iso-hexane) in order to remove baseline impurities gave methyl 2-(bromomethyl)-5-chloro-4-nitrobenzoate (1.09 g, 89%) as a brown oil. 1H NMR (400 MHz, CDCl3): δ 8.14 (s, 1H), 7.98 (s, 1H), 4.91 (s, 2H), 4.00 (s, 3H).
Quantity
862 mg
Type
reactant
Reaction Step One
Name
Quantity
854 mg
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
14 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([N+:13]([O-:15])=[O:14])=[CH:4][C:5]([CH3:12])=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8].C1C(=O)N([Br:23])C(=O)C1>CC#N.CC(N=NC(C#N)(C)C)(C#N)C>[Br:23][CH2:12][C:5]1[CH:4]=[C:3]([N+:13]([O-:15])=[O:14])[C:2]([Cl:1])=[CH:11][C:6]=1[C:7]([O:9][CH3:10])=[O:8]

Inputs

Step One
Name
Quantity
862 mg
Type
reactant
Smiles
ClC=1C(=CC(=C(C(=O)OC)C1)C)[N+](=O)[O-]
Name
Quantity
854 mg
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
16 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
14 mg
Type
catalyst
Smiles
CC(C)(C#N)N=NC(C)(C)C#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between DCM (50 mL) and water (50 mL)
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
Purification of the residue via silica gel column chromatography (0-100% EtOAc in iso-hexane) in order
CUSTOM
Type
CUSTOM
Details
to remove baseline impurities

Outcomes

Product
Name
Type
product
Smiles
BrCC1=C(C(=O)OC)C=C(C(=C1)[N+](=O)[O-])Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.09 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.